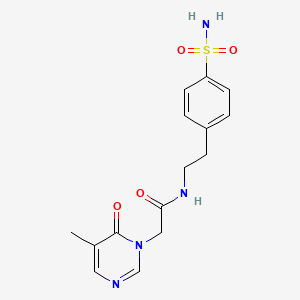
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylphenethyl)acetamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
The synthesis of this compound typically involves several steps, including the formation of the pyrimidinyl intermediate and subsequent coupling with a sulfonamide moiety. Notably, the synthesis process can be summarized as follows:
-
Formation of Pyrimidinyl Intermediate :
- Condensation of ethyl acetoacetate with urea under acidic conditions.
- Methylation to introduce the methyl group at the 5-position.
-
Coupling Reaction :
- The pyrimidinyl intermediate is coupled with a sulfonamide derivative using reagents like N,N’-dicyclohexylcarbodiimide (DCC).
-
Final Product :
- The resulting compound exhibits a complex structure that is crucial for its biological activity.
Biological Activity
The biological activity of this compound has been investigated across various studies, highlighting its potential as an antimicrobial and antitumor agent.
Antimicrobial Activity
Research indicates that compounds similar to this structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with a pyrimidine core can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems or cell wall synthesis.
Table 1: Antimicrobial Activity Data
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 15 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| This compound | K. pneumoniae | 12 µg/mL |
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in lung cancer cell lines such as A549 and HCC827.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 | 5.12 | 2D viability assay |
| HCC827 | 7.03 | 2D viability assay |
| NCI-H358 | 3.45 | 3D spheroid assay |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act by binding to specific enzymes involved in cellular processes, thereby inhibiting their activity.
- DNA Interaction : Similar compounds have been shown to interact with DNA, potentially leading to apoptosis in cancer cells.
- Receptor Modulation : It may also modulate various receptors involved in signaling pathways critical for cell survival and proliferation.
Case Studies
A case study involving the use of similar pyrimidine-based compounds demonstrated their effectiveness in treating resistant bacterial strains and certain types of cancer. The study highlighted the need for further optimization of these compounds to enhance selectivity and reduce toxicity towards normal cells.
Eigenschaften
IUPAC Name |
2-(5-methyl-6-oxopyrimidin-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-11-8-17-10-19(15(11)21)9-14(20)18-7-6-12-2-4-13(5-3-12)24(16,22)23/h2-5,8,10H,6-7,9H2,1H3,(H,18,20)(H2,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKNFLHYKXWZIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














